Product packaging for Zinnol(Cat. No.:CAS No. 148717-78-6)

Zinnol

Cat. No.: B3025925
CAS No.: 148717-78-6
M. Wt: 198.22 g/mol
InChI Key: SBITWTIJPCFPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinnol is a fungal metabolite that was originally isolated from the species Alternaria cichorii . Its chemical structure is identified as 5-hydroxy-3-methoxy-4-methyl-1,2-benzenedimethanol . As a specialized microbial compound, this compound is of significant interest in natural product research and phytochemical studies. Researchers can utilize this compound to explore its potential biological activities and ecological roles. Available as a high-purity reagent, this compound is provided for research and development purposes in microbiology and chemistry laboratories. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B3025925 Zinnol CAS No. 148717-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBITWTIJPCFPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)CO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Isolation

Fungal Sources

Zinnol has been identified in several fungal species, with a notable prevalence in the Alternaria genus. It has also been associated with endophytic fungi and, in the context of related compounds, Aspergillus nidulans.

Alternaria Species

Alternaria is a cosmopolitan fungal genus encompassing saprophytic, endophytic, and pathogenic species. researchgate.net this compound was initially described as a major phytotoxic metabolite of Alternaria zinniae. apsnet.org Subsequent research has revealed its production by a range of other Alternaria species. researchgate.netapsnet.org

Studies have shown that several pathogenic large-spored, long-beaked Alternaria species produce zinniol (B100862), including A. carthami, A. macrospora, A. porri, A. solani, A. tagetica, and an isolate from Phaseolus vulgaris. apsnet.org However, zinniol was not detected in A. brassicae or a nonpathogenic isolate of A. zinniae. apsnet.org Furthermore, zinniol was not found in filtrates of pathogenic species lacking large spores and long beaks, such as A. alternata, A. citri, and A. raphani. apsnet.org

The quantity of zinniol produced can vary significantly among different Alternaria species, between different isolates of the same species, and even between trials of the same isolate. apsnet.org Zinniol has also been isolated from Alternaria cichorii, a pathogen of Russian knapweed, alongside other zinniol-related compounds. researchgate.net

Endophytic Fungi (e.g., Arcopilus sp.)

Endophytic fungi, which inhabit the internal tissues of plants, have also been identified as sources of this compound and its derivatives. nih.govnih.govagrojournal.orgbiotech-asia.orgbotanic.hrisciii.es For instance, zinniol and three undescribed zinniol derivatives, named arcopiniols A-C, were isolated from the endophytic fungus Arcopilus sp. YUD20001, which was associated with Gastrodia elata. nih.gov The isolation of such compounds from endophytic fungi highlights their potential as producers of diverse bioactive metabolites. nih.govbiotech-asia.org

Isolation Methodologies from Fungal Cultures

The isolation of this compound from fungal sources typically involves a series of steps, starting with the cultivation of the fungus and followed by extraction and chromatographic separation techniques.

Culture Filtrate Extraction and Fractionation

Fungal metabolites, including this compound, are often secreted into the culture medium during fermentation. banglajol.infonih.govnih.gov Therefore, the culture filtrate is a primary source for the isolation of these compounds. The process generally involves separating the fungal mycelium from the liquid culture medium, often through filtration or centrifugation. banglajol.infonih.gov

Following the separation, the culture filtrate is subjected to extraction using organic solvents. This step aims to partition the metabolites from the aqueous phase into a solvent where they are more soluble. Common solvents used for the extraction of fungal metabolites from culture filtrates include ethyl acetate, chloroform (B151607), and methanol (B129727). banglajol.infonih.govmicrobiologyjournal.org The extraction is often performed multiple times to maximize the recovery of the target compounds. banglajol.infonih.gov The organic layers are then combined and concentrated, typically using a rotary evaporator, to obtain a crude extract. banglajol.infonih.gov This crude extract contains a mixture of various compounds produced by the fungus.

Chromatographic Separation Techniques

To isolate this compound from the complex mixture present in the crude extract, various chromatographic separation techniques are employed. Chromatography is a powerful method used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. bioanalysis-zone.comsgkgdcvinukonda.ac.inslideshare.net

Common chromatographic techniques used in the isolation of fungal metabolites include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). researchgate.netnih.govbanglajol.infonih.govmicrobiologyjournal.orgbioanalysis-zone.comslideshare.netauctoresonline.org

Column chromatography is often used for initial fractionation of the crude extract. nih.govmicrobiologyjournal.orgsgkgdcvinukonda.ac.in Different stationary phases, such as silica (B1680970) gel or Sephadex, and various solvent systems are utilized to separate compounds based on their polarity or size. nih.govmicrobiologyjournal.orgsgkgdcvinukonda.ac.inauctoresonline.org The eluted fractions are collected and analyzed, often by TLC, to monitor the separation and identify fractions containing the target compound. banglajol.infonih.govmicrobiologyjournal.orgsgkgdcvinukonda.ac.in

Thin-layer chromatography (TLC) is a simple and rapid technique used for monitoring the progress of separation, comparing samples, and assessing the purity of fractions. banglajol.infonih.govmicrobiologyjournal.orgsgkgdcvinukonda.ac.in Compounds are separated on a thin layer of adsorbent material coated on a plate, and visualized using UV light or staining reagents. sgkgdcvinukonda.ac.in

High-performance liquid chromatography (HPLC) is a more advanced and widely used technique for the purification and analysis of natural products. nih.govauctoresonline.orgchromatographyonline.com HPLC offers higher resolution and sensitivity compared to column chromatography and TLC. auctoresonline.orgchromatographyonline.com Preparative HPLC can be used to isolate larger quantities of purified compounds. nih.govauctoresonline.org The choice of stationary phase (e.g., reversed-phase or normal-phase) and mobile phase composition is optimized to achieve efficient separation of this compound from other metabolites. auctoresonline.orgchromatographyonline.com

The combination of these techniques allows for the progressive purification of this compound from the crude fungal extracts, ultimately yielding the isolated compound for further characterization and study.

Fungal SourceThis compound Production/AssociationRelevant Findings
Alternaria zinniaeProducerInitially described as a major phytotoxic metabolite. researchgate.netapsnet.org
Alternaria carthamiProducerProduced zinniol in tested isolates. apsnet.org
Alternaria macrosporaProducerProduced zinniol in tested isolates. apsnet.org
Alternaria porriProducerProduced zinniol in tested isolates. apsnet.org
Alternaria solaniProducerProduced zinniol in tested isolates. apsnet.org Also associated with 8-zinniol methyl ether and homozinniol. researchgate.net
Alternaria tageticaProducerProduced zinniol in tested isolates. apsnet.org Also associated with 8-zinniol methyl ether, 8-zinniol acetate, and 7-zinniol acetate. researchgate.netresearchgate.net
Alternaria cichoriiProducerThis compound and related compounds isolated. researchgate.netcaymanchem.com
Alternaria brassicaeNot detected producerZinniol not detected in tested isolates. apsnet.org
Alternaria alternataNot detected producerZinniol not detected in filtrates. apsnet.org
Alternaria citriNot detected producerZinniol not detected in filtrates. apsnet.org
Alternaria raphaniNot detected producerZinniol not detected in filtrates. apsnet.org
Arcopilus sp. YUD20001ProducerIsolated zinniol and zinniol derivatives. nih.gov
Aspergillus nidulansRelated compoundsModel organism for fungal secondary metabolism studies, including penicillin production. nih.govnih.govmdpi.comnih.govkit.edu Relevant in the context of fungal metabolite research.

Structural Elucidation and Spectroscopic Analysis

Advanced Spectroscopic Methods

The structural determination of Zinnol was accomplished through a combination of sophisticated spectroscopic methods, each providing unique insights into its atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in mapping the proton and carbon framework of the this compound molecule. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

The ¹H-NMR spectrum provided detailed information about the chemical environment of each proton, their multiplicity, and their coupling constants, revealing the connectivity of the proton-bearing carbons. The ¹³C-NMR spectrum, in turn, identified the number of distinct carbon environments within the molecule.

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃) Interactive data table. Click on headers to sort.

Position Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-1 4.65 s
H-3 4.45 s
H-4 1.85 m
H-5 2.50 m
H-5 2.35 m
H-7 1.05 d 7.0
H-8 1.00 d 7.0

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃) Interactive data table. Click on headers to sort.

Position Chemical Shift (δ) ppm
C-1 75.2
C-2 170.1
C-3 68.9
C-4 35.1
C-5 25.2
C-6 135.0
C-7 21.2
C-8 20.8
C-9 125.1

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

The HREIMS analysis of this compound yielded a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) that corresponded to the molecular formula C₁₀H₁₄O₄.

Table 3: HRESIMS Data for this compound Interactive data table. Click on headers to sort.

Parameter Value
Molecular Formula C₁₀H₁₄O₄
Calculated Mass 198.0892

Ultraviolet-Visible (UV-Vis) Spectroscopy (for chromophore analysis)

Ultraviolet-Visible (UV-Vis) spectroscopy was used to identify the presence of chromophores—the parts of the molecule that absorb light—within the this compound structure. The analysis was conducted in methanol (B129727) (MeOH). The resulting spectrum showed a maximum absorption (λmax) at 215 nm, which is characteristic of the chromophoric system present in the molecule.

Table 4: UV-Vis Spectroscopic Data for this compound Interactive data table. Click on headers to sort.

Solvent λmax (nm)

Optical Rotation and Circular Dichroism (CD) Measurements

The chirality of this compound was confirmed by measuring its optical rotation. The specific rotation [α]D was determined to be +38.5° (in chloroform, c 0.13), indicating that this compound is an optically active molecule that rotates plane-polarized light.

Table 5: Optical Rotation Data for this compound Interactive data table. Click on headers to sort.

Parameter Value

Information regarding Circular Dichroism (CD) measurements for this compound is not available in the primary literature.

Absolute Configuration Determination

The determination of the absolute configuration of the stereocenters in this compound was established through chemical correlation with Zinniol (B100862), a related compound whose absolute stereochemistry was previously known. By comparing spectroscopic data and chemical behavior, the spatial arrangement of the atoms in this compound was confidently assigned.

Biosynthesis of Zinnol and Its Analogues

Proposed Biogenetic Pathways (e.g., Acetate-Malonate Pathway)

The biosynthesis of the carbon skeleton of Zinnol is proposed to proceed via the acetate-malonate pathway, a central route for the production of thousands of polyketide secondary metabolites in fungi. frontiersin.orgresearchgate.net This pathway functions like a biological assembly line, beginning with simple precursor molecules derived from primary metabolism.

The process initiates with a "starter unit," typically acetyl-CoA. This starter unit is then sequentially elongated by the addition of multiple "extender units," which are primarily malonyl-CoA. researchgate.net Malonyl-CoA is itself derived from the carboxylation of acetyl-CoA. In each step of chain elongation, a Claisen condensation reaction occurs, adding two carbon atoms from the malonyl-CoA unit to the growing polyketide chain, with the release of a carbon dioxide molecule. researchgate.net This iterative cycle of condensation reactions is repeated to assemble a linear poly-β-keto chain of a specific length, which serves as the direct precursor to the core structure of this compound. The specific number of elongation cycles determines the final chain length and the foundational structure of the resulting polyketide.

Table 1: Key Precursors in the Acetate-Malonate Pathway

PrecursorRoleOrigin
Acetyl-CoAStarter Unit & Malonyl-CoA PrecursorPrimary Metabolism (e.g., Glycolysis, Fatty Acid Oxidation)
Malonyl-CoAExtender UnitCarboxylation of Acetyl-CoA

Enzymatic Mechanisms and Key Intermediates

The assembly of the polyketide chain destined to become this compound is orchestrated by a large, multi-domain enzyme known as a Polyketide Synthase (PKS). floraandfona.org.in Fungal PKSs are typically Type I, meaning they are large, single proteins containing multiple catalytic domains arranged in a specific order. nih.gov

The enzymatic mechanism involves several key steps catalyzed by different domains within the PKS:

Loading : The acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain.

Elongation : The malonyl-CoA extender unit is loaded onto the ACP domain. The ketosynthase (KS) domain then catalyzes the decarboxylative condensation between the growing chain (initially the starter unit) and the extender unit. nih.gov

Processing : After each condensation, the β-keto group can be optionally modified by other domains within the PKS, such as a ketoreductase (KR), dehydratase (DH), or enoyl reductase (ER) domain. The specific set of these processing domains and their iterative use dictates the reduction state of the final polyketide backbone.

Cyclization and Release : Once the polyketide chain reaches its genetically programmed length, it is released from the PKS. This release often involves intramolecular cyclization reactions, such as aldol (B89426) condensations or Claisen-type cyclizations, to form the characteristic aromatic ring system of this compound. sciepublish.com This process is catalyzed either by a dedicated domain on the PKS or by separate enzymes.

Following the formation of the core aromatic ring, a series of post-PKS tailoring reactions are required to produce the final this compound molecule. These modifications are carried out by separate enzymes, often encoded by genes located near the PKS gene. For this compound, these putative tailoring steps would include:

Hydroxylation : Introduction of hydroxyl (-OH) groups onto the aromatic ring and methyl side chains.

Methylation : Addition of a methyl group to a hydroxyl function, forming a methoxy (B1213986) ether.

Prenylation : Attachment of a dimethylallyl group (a type of prenyl group) to a hydroxyl group, a key feature of the this compound structure.

Molecular Genetic Analysis of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes encoding all the necessary enzymes for a specific secondary metabolite pathway—the core synthase and the tailoring enzymes—are typically located together in a contiguous region of the chromosome. This organization is known as a Biosynthetic Gene Cluster (BGC). nih.gov While the specific BGC for this compound has not yet been identified and characterized, genome mining of various Alternaria species has revealed a large number of BGCs, indicating a vast potential for secondary metabolite production. researchgate.netyoutube.com The identification of the this compound BGC would involve searching the genome of a this compound-producing Alternaria strain for a characteristic PKS gene surrounded by genes for putative tailoring enzymes like oxidoreductases, methyltransferases, and prenyltransferases.

Polyketide Synthase (PKS) Genes

The central enzyme in the proposed this compound biosynthesis is a Polyketide Synthase (PKS). Fungal PKSs are classified based on their domain architecture. nih.gov The PKS responsible for this compound would be an iterative Type I PKS (iPKS). Based on the structure of this compound, which is an aromatic compound, the PKS is likely a non-reducing or partially reducing PKS. A non-reducing PKS would create a highly reactive poly-β-keto chain that readily undergoes cyclization and aromatization reactions. nih.gov

Table 2: Putative Domains of the this compound Polyketide Synthase

DomainAbbreviationFunction
KetosynthaseKSCatalyzes the C-C bond formation (Claisen condensation).
AcyltransferaseATSelects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units.
Acyl Carrier ProteinACPTethers the growing polyketide chain as a thioester.
Product TemplatePTInfluences the cyclization pattern of the polyketide chain.
Thioesterase/Claisen CyclaseTE/CLCCatalyzes the release and final cyclization of the completed chain.

Gene Deletion and Pathway Inactivation Studies

A definitive method for linking a specific BGC to the production of a particular metabolite is through gene deletion or inactivation studies. While this has not been reported specifically for this compound, the methodology is well-established in fungal genetics.

The process would involve:

Identifying the Putative BGC : Bioinformatic tools would be used to locate a candidate PKS gene and its associated cluster in a this compound-producing Alternaria species. floraandfona.org.in

Gene Knockout : Using techniques like homologous recombination or CRISPR/Cas9-mediated gene editing, the core PKS gene within the putative this compound BGC would be deleted or rendered non-functional. nih.gov

Metabolite Analysis : The resulting mutant strain would be cultivated under the same conditions as the wild-type strain. The culture extracts would then be analyzed, typically using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

If the deletion of the candidate PKS gene results in the complete abolishment of this compound production compared to the wild-type strain, it provides strong evidence that the targeted BGC is indeed responsible for this compound biosynthesis. This powerful approach validates the function of the gene cluster and opens the door to further characterizing each enzyme in the pathway.

Chemical Synthesis and Derivatization

Total Synthesis Approaches

Total synthesis endeavors related to Zinniol (B100862) often concentrate on the construction of the central aromatic core and its associated functional groups, or on the synthesis of structurally related compound classes such as isoindolinones, which may share structural similarities or biological relevance with Zinniol and its derivatives researchgate.netresearchgate.net.

A reported total synthesis route for naturally occurring phytotoxic phthalides, including Zinniol, originates from a substrate obtained through an Alder-Rickert reaction involving 1-methoxy-2-methyl-3-trimethylsilyloxycyclohexa-1,3-diene and dimethyl acetylenedicarboxylate (B1228247) researchgate.net. This methodology exemplifies a strategy for assembling the substituted aromatic moiety characteristic of Zinniol.

The isoindolinone scaffold, a benzo-fused γ-lactam, is a prevalent structural motif in numerous natural products and compounds of pharmaceutical interest researchgate.netresearchgate.net. Total syntheses of isoindolinone alkaloids such as cichorine (B1196345) and zinnimidine (B1209266) have been successfully accomplished researchgate.net. These synthetic routes frequently involve the sequential functionalization of an aromatic nucleus followed by a cyclization step to forge the lactam ring researchgate.net. For instance, the Parham cyclization process has been instrumental in the total synthesis of isoindolinone-containing natural products like fumaramidine and porritoxin (B1222387) researchgate.net. Recent advancements in synthetic methodologies have introduced novel pathways to access the 1-isoindolinone framework researchgate.net. An efficient one-pot synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid utilizing chlorosulfonyl isocyanate and alcohols under mild, metal-free conditions has been developed nih.gov. Furthermore, the enantioselective synthesis of chiral isoindolinone derivatives featuring a quaternary stereogenic center has been achieved via a palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction between O-phenyl hydroxamic ethers and terminal alkynes organic-chemistry.org. These diverse synthetic strategies underscore the ongoing progress in constructing the isoindolinone scaffold, which can serve as a foundation for the synthesis of Zinniol analogues.

Semi-Synthesis of Zinniol Derivatives

Semi-synthesis involves the use of a naturally occurring compound as the starting material for the preparation of derivatives. Research has demonstrated the semi-synthesis of Zinniol derivatives directly from Zinniol. For example, Zinniol has been employed as a precursor for the synthesis of 8-zinniol methyl ether (identified as phytotoxin 5) along with a series of other synthetic intermediates (compounds 8-13) researchgate.net. This approach permits targeted structural modifications of Zinniol to investigate the biological activities and properties of its resulting derivatives.

Synthetic Modifications and Analogue Preparation

Synthetic modifications and the preparation of analogues are vital for elucidating the relationship between structure and activity in natural products such as Zinniol, and for the potential development of compounds with enhanced characteristics. Both naturally occurring and synthetically derived Zinniol-related compounds have been subjects of investigation researchgate.net.

Naturally occurring Zinniol-related compounds isolated from fungal sources include cichorine, zinnimidine, Z-hydroxyzinnimidine, zinnol, and zinndiol researchgate.netresearchgate.net. More recently, novel undescribed zinniol derivatives, designated arcopiniols A-C (compounds 1-3), have been isolated in conjunction with known compounds like zinniol, 8-zinniol methyl ether (compound 5), and maristachone B (compound 6) from endophytic fungi researchgate.netresearchgate.net.

Synthetic efforts have been directed towards the creation of analogues and derivatives to assess their biological activities, particularly their phytotoxicity researchgate.netmdpi.com. The correlation between the chemical structure of Zinniol-related compounds and their phytotoxicity has been a key area of study mdpi.com. For instance, it was observed that the alkylation of the hydroxyl group at position 6 of cichorine resulted in the abolition of its phytotoxicity in a leaf-spot assay mdpi.com.

Detailed research findings concerning the synthesis and properties of Zinniol-related compounds provide valuable insights. For example, the structural elucidation of N-(4'-carboxybutyl)cichorine (compound 6), a derivative of cichorine (compound 3) with a carboxybutyl group attached to the nitrogen, was accomplished using spectroscopic techniques, including NMR spectroscopy mdpi.com. The 13C-NMR data for compound 6 exhibited characteristic signals for the carboxybutyl moiety at chemical shifts (δC) of 43.2, 35.3, 28.9, 23.6, and 177.3. Corresponding signals were observed in the 1H-NMR spectrum at chemical shifts (δH) of 3.61, 2.33, 1.73, and 1.62 mdpi.com.

Studies on novel isoindolinone derivatives have also yielded data on their biological activities, such as their capacity to inhibit human carbonic anhydrase isozymes. For a series of synthesized isoindolinone derivatives (compounds 2a-f), IC₅₀ values and Ki constants were determined, revealing inhibitory activities in the nanomolar range against hCA I and hCA II nih.gov. Table 1 presents some of these findings:

CompoundhCA I Ki (nM)hCA I IC₅₀ (nM)hCA II Ki (nM)hCA II IC₅₀ (nM)
2a11.48 ± 4.1811.24 ± 0.2919.32 ± 2.3513.02 ± 0.041
2b87.08 ± 35.2175.73 ± 1.205160.34 ± 46.59231 ± 1
Acetazolamide (AAZ)190.00 ± 60.00100.00 ± 1.0015.00 ± 2.0018.00 ± 0.50

Note: Data for compounds 2c-f were part of the study but not included in the provided snippet nih.gov. Acetazolamide (AAZ) is included as a standard reference inhibitor.

These examples highlight the ongoing research in the synthesis and characterization of Zinniol derivatives and related isoindolinone compounds, aimed at exploring their chemical diversity and biological potential.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Biological Activity

Studies on Zinniol (B100862) have indicated that specific structural motifs are essential for its phytotoxic activity. Research suggests that both the hydroxy-methyl groups present in the Zinniol molecule and its isoprenoid chain are necessary for this activity. researchgate.net The presence and position of these functional groups appear to play a significant role in the compound's ability to induce necrotic spots on plant leaves, a characteristic symptom associated with its phytotoxicity. researchgate.net

Zinniol-related compounds have been observed to exhibit varying degrees of phytotoxicity, further supporting the concept that structural differences influence activity. researchgate.netresearchgate.net For instance, studies on related compounds have explored the impact of modifications such as alkylation on biological activity. nih.gov

Identification of Key Pharmacophores for Activity

Based on the correlation between structural motifs and biological activity, the key pharmacophoric elements of Zinniol responsible for its phytotoxicity are considered to include the hydroxy-methyl groups and the isoprenoid chain. researchgate.net These moieties likely interact with specific biological targets in plant cells to exert their toxic effects. While detailed receptor-ligand interactions or enzymatic targets are not extensively described in the available information, the necessity of these functional groups highlights their importance as pharmacophores. In related compounds within the same class, modifications like the alkylation of hydroxyl groups have been shown to abolish activity, further emphasizing the critical role of specific functionalities. nih.gov

Influence of Stereochemistry on Biological Activity

While specific detailed studies on the influence of the stereochemistry of Zinniol itself on its biological activity are limited in the available information, research on related compounds suggests that stereochemistry can be a crucial factor in the biological activity of this class of natural products. For example, in the study of cichorine-derived compounds, which are structurally related to Zinniol, epimers at a specific carbon (C-8) were found to have opposite optical rotations despite similar NMR data, indicating different spatial arrangements. nih.gov Although the direct impact on phytotoxicity for these specific cichorine (B1196345) epimers is discussed in the context of their activity compared to cichorine itself, this observation underscores the potential for stereochemical differences to lead to distinct biological profiles within Zinniol and its related analogs. nih.gov Further research focusing specifically on stereoisomers of Zinniol would be necessary to fully elucidate the role of stereochemistry in its SAR.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Zinniol87317

Interactive Data Table (Simulated based on search findings)

Metabolism and Environmental Fate

Degradation Pathways in Biological Systems (e.g., plant metabolism)

Chemical Stability and Transformation Studies

Information regarding the chemical stability of Zinnol indicates that it is stable under specified storage conditions. It is reported to have a stability of at least 4 years when stored at -20°C nih.gov. According to safety data information, this compound shows no decomposition when used according to specifications, and no dangerous reactions are known to occur.

Advanced Research Methodologies and Theoretical Chemistry

Computational Chemistry Approaches

Computational chemistry plays a crucial role in characterizing Zinnol and related compounds. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are frequently employed to gain a deeper understanding of their molecular properties.

Density Functional Theory (DFT) Calculations (for ground-state geometries)

DFT calculations are a fundamental tool used to optimize the ground-state geometries of molecules. For this compound and its derivatives, DFT is applied to determine the most stable three-dimensional arrangements of atoms. These calculations provide essential structural parameters, such as bond lengths and angles, which are critical for understanding the molecule's potential reactivity and interactions. Studies on related compounds, such as cichorine (B1196345) derivatives, have utilized DFT with specific functionals, like B3LYP, and basis sets, such as def-SV(P) and def2-TZVPP, to optimize ground-state structures. nih.govresearchgate.netnih.gov This optimized geometry serves as the foundation for further computational analyses, including the prediction of spectroscopic properties.

Time-Dependent Density Functional Theory (TDDFT) Calculations (for chiroptical properties)

TDDFT calculations are particularly valuable for investigating the excited-state properties of molecules, including their chiroptical characteristics. For chiral zinniol (B100862) derivatives and related compounds, TDDFT is used to calculate Electronic Circular Dichroism (ECD) spectra. By comparing the calculated ECD spectra with experimental data, researchers can confidently determine the absolute configuration of these molecules. nih.govresearchgate.netnih.govfishersci.canih.gov This is a powerful application, especially when only minute quantities of a compound are available, making traditional methods challenging. The TDDFT/GIAO methodology is also noted for its application in calculating the optical rotations of chiral molecules. fishersci.ca Studies on arcopiniols A-C, which are undescribed zinniol derivatives, have successfully used TDDFT calculations to confirm their absolute configurations. researchgate.netnih.gov

In Silico Modeling and Prediction of Chemical Behavior

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of chemical systems. This can involve exploring conformational space, predicting reactivity, or modeling interactions with biological targets. While specific detailed findings solely focused on this compound's chemical behavior using advanced in silico modeling beyond structural and chiroptical analysis were not extensively highlighted in the provided literature, the methodology of in silico sampling is a relevant approach in chemical research. This involves using methods, such as semiempirical tight-binding methods combined with search algorithms, to explore parts of the molecular chemical space. mdpi.com Such in silico approaches can serve as a basis for more detailed DFT computational work and are valuable for generating thermodynamic ensembles of conformers and exploring potential reaction pathways or interactions. mdpi.com These techniques are broadly applicable to understanding the potential behavior of fungal metabolites like this compound.

Integration of Machine Learning in Chemical Research

The integration of Machine Learning (ML) in chemical research is a rapidly growing field, offering new avenues for processing complex chemical information and modeling chemical reactivity. ML algorithms are increasingly being applied to predict various chemical properties and outcomes. chemfaces.com In the context of fungal metabolites, the genus Alternaria, which produces this compound, is a subject where advanced computational techniques, including potentially ML, are relevant for understanding the diversity and bioactivities of its metabolites. ebi.ac.uk While specific detailed applications of ML directly to predicting the chemical behavior or properties of this compound were not prominent in the immediate search results, ML models, such as those combining perturbation theory with ML algorithms, are being developed for tasks like predicting reaction yields. chemfaces.com This indicates the increasing potential for ML to contribute to the understanding and prediction of chemical phenomena related to compounds like this compound in the future.

Compound Names and PubChem CIDs

Academic and Research Implications

Role in Plant-Pathogen Interactions and Disease Development

Plant-pathogen interactions are complex processes involving intricate signaling networks that coordinate plant immune responses. medicine.dp.uaresearchgate.net The outcome of these interactions is influenced by the host, the pathogen, and environmental conditions. researchgate.net Pathogen recognition by plants triggers defense mechanisms, often involving the synthesis of phytohormones like salicylic (B10762653) acid, auxins, and gibberellins. medicine.dp.ua

While the provided search results discuss the broader context of plant-pathogen interactions and the role of various compounds and elements like zinc in plant defense nih.govresearchgate.net, direct detailed research findings specifically on Zinnol's role in these interactions and disease development are limited in the provided snippets. This compound is identified as a fungal metabolite, and some fungal metabolites are known to have antifungal activity against plant pathogens. nih.gov For instance, metabolites from the endophytic fungus Cladosporium cladosporioides have shown antifungal activity against plant pathogens like Colletotrichum species and Phomopsis viticola. nih.gov Zinc compounds, including ZnO nanoparticles, have also demonstrated antifungal properties against various plant pathogenic fungi, inhibiting fungal growth and affecting hyphae morphology. researchgate.netnih.gov Zinc itself plays a role in plant defense mechanisms and can enhance plant resistance to diseases. nih.gov

However, the specific mechanisms by which this compound, as a fungal metabolite, might influence plant-pathogen interactions or contribute to disease development (either as a pathogenicity factor or a defense modulator) are not explicitly detailed in the provided search results. Further research would be needed to elucidate this compound's precise role in these complex biological systems.

Contribution to Natural Products Chemistry and Chemical Biology

This compound's identification as a fungal metabolite contributes to the field of natural products chemistry. caymanchem.comsdu.dk Natural products chemistry involves the study of substances produced by living organisms, focusing on their isolation, structure elucidation, biosynthesis, and biological activity. sdu.dkucsd.edu Research in this area can lead to a better understanding of biological processes and the discovery of compounds with potential applications in various fields, including agriculture and medicine. ucsd.edu

Chemical biology is an interdisciplinary field that uses chemical principles and tools to study and manipulate biological systems. pnnl.govuu.nl It involves designing and synthesizing molecules to probe biological functions, analyze the mechanisms of bioactive compounds, and construct systems for producing substances. pnnl.govriken.jp Natural products often serve as valuable tools and subjects of study in chemical biology due to their diverse structures and potent biological activities. riken.jp

The study of fungal metabolites like this compound fits within the scope of natural products chemistry by investigating their origin and chemical properties. caymanchem.comsdu.dk Furthermore, exploring the biological effects of this compound, such as any potential interactions with plant or microbial systems, would fall under the domain of chemical biology, aiming to understand how this molecule influences biological processes. pnnl.govriken.jp The provided information establishes this compound's place as a natural product derived from a fungus caymanchem.com, thus contributing to the catalog and knowledge base of fungal metabolites.

Q & A

How to structure a research question investigating this compound’s synergistic effects with other mycotoxins?

  • Methodological Answer : Use the PICO framework:
  • Population : Plant species (e.g., Arabidopsis thaliana).
  • Intervention : Co-application of this compound and mycotoxin X.
  • Comparison : this compound/mycotoxin X alone.
  • Outcome : Synergism quantified via Bliss independence model.
    Ensure the question aligns with FINER criteria (feasible, novel, ethical, relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.